3-(Pyridin-4-yl)acrylonitrile
Overview
Description
3-(Pyridin-4-yl)acrylonitrile is an organic compound that features a pyridine ring attached to an acrylonitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. It is often used as a building block in the synthesis of more complex molecules and has applications in materials science, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pyridin-4-yl)acrylonitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of pyridine-4-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation remains a viable method for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, where the reaction conditions can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Pyridine-4-ylmethylamine.
Substitution: Various halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)acrylonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. For example, it can act as an inhibitor of certain enzymes, thereby affecting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)acrylonitrile
- 3-(Pyridin-3-yl)acrylonitrile
- 3-(4-Dimethylaminophenyl)-2-(pyridin-4-yl)acrylonitrile
- 3-(4-Diphenylamino)phenyl-2-(pyridin-4-yl)acrylonitrile
Uniqueness
3-(Pyridin-4-yl)acrylonitrile is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific emission wavelengths and stability, such as in organic electronics and materials science .
Properties
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUZXVVBRCEDTF-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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